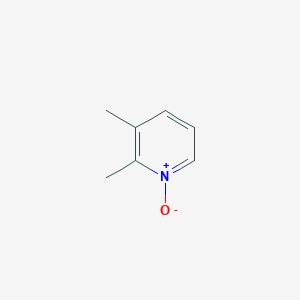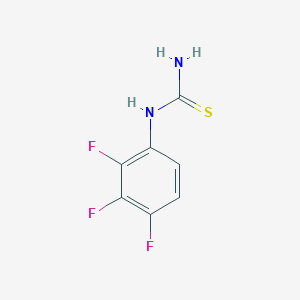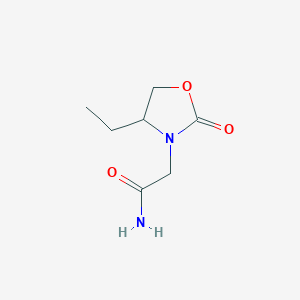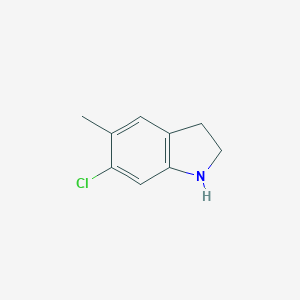
6-CHLORO-5-MÉTHYLINDOLINE
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of derivatives related to 6-Chloro-5-methylindoline involves several steps, including coupling reactions under specific conditions. For instance, the coupling reaction of 5-chloro-1,3,3-methylindoline with other compounds under solvent-free microwave irradiation can produce high yields of related compounds (Sapari et al., 2019). Another example includes the preparation of 6-chloro derivatives by oxidation using peracetic acid from pyridine derivatives, demonstrating the versatility in synthesizing chloro-substituted indoline compounds (Klauschenz et al., 1994).
Molecular Structure Analysis
The molecular structure of derivatives closely related to 6-Chloro-5-methylindoline, such as 6,7-Dimethoxy-3-[(5-Chloro-1,3,3-Trimethylindolin-2-ylidene)methyl]isobenzofuran-1(3H)-one, reveals an indoline system connected to other molecular frameworks. This compound crystallizes in a specific space group with distinct molecular interactions, including π-π stacking, as evidenced by Hirshfeld surface and two-dimensional fingerprint plots (Sapari et al., 2019).
Chemical Reactions and Properties
6-Chloro-5-methylindoline derivatives exhibit varied reactivity towards different reagents, demonstrating a range of chemical behaviors. For example, reactions with amines or nucleophilic bases can lead to the synthesis of novel compounds with potential biological activity. These reactions highlight the chemical versatility and potential utility of 6-Chloro-5-methylindoline derivatives in synthetic chemistry (Grytsak et al., 2021).
Applications De Recherche Scientifique
Activité Antivirale
Les dérivés de l'indole, y compris la 6-Chloro-5-méthylindoline, ont montré un potentiel en tant qu'agents antiviraux . Par exemple, les dérivés de 6-Amino-4-alkyl-substitué-1H-indole-2-carboxylate substitué ont été rapportés pour présenter une activité inhibitrice contre la grippe A .
Activité Anti-inflammatoire
Les dérivés de l'indole ont également été trouvés pour posséder des propriétés anti-inflammatoires . Cela suggère que la 6-Chloro-5-méthylindoline pourrait potentiellement être utilisée dans le traitement des conditions inflammatoires.
Activité Anticancéreuse
Les dérivés de l'indole ont été étudiés pour leurs propriétés anticancéreuses . Cela signifie que la 6-Chloro-5-méthylindoline pourrait potentiellement être utilisée dans le traitement du cancer.
Activité Anti-VIH
Les dérivés de l'indole ont montré un potentiel en tant qu'agents anti-VIH . Cela suggère que la 6-Chloro-5-méthylindoline pourrait potentiellement être utilisée dans le traitement du VIH.
Activité Antioxydante
Les dérivés de l'indole ont été trouvés pour posséder des propriétés antioxydantes . Cela suggère que la 6-Chloro-5-méthylindoline pourrait potentiellement être utilisée comme un antioxydant.
Activité Antimicrobienne
Les dérivés de l'indole ont montré un potentiel en tant qu'agents antimicrobiens . Cela suggère que la 6-Chloro-5-méthylindoline pourrait potentiellement être utilisée dans le traitement des infections microbiennes.
Activité Antituberculeuse
Les dérivés de l'indole ont été trouvés pour posséder des propriétés antituberculeuses . Cela suggère que la 6-Chloro-5-méthylindoline pourrait potentiellement être utilisée dans le traitement de la tuberculose.
Activité Antidiabétique
Les dérivés de l'indole ont été trouvés pour posséder des propriétés antidiabétiques . Cela suggère que la 6-Chloro-5-méthylindoline pourrait potentiellement être utilisée dans le traitement du diabète.
Safety and Hazards
Orientations Futures
While specific future directions for 6-Chloro-5-methylindoline are not available in the retrieved data, the study and application of indole derivatives, including 6-Chloro-5-methylindoline, continue to attract attention due to their significant biological activities . Future research may focus on exploring new synthesis methods, understanding their mechanisms of action, and developing new therapeutic applications.
Mécanisme D'action
Target of Action
6-Chloro-5-methylindoline is an indole derivative . Indoles are a significant heterocyclic system in natural products and drugs . They play a main role in cell biology . The application of indole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years . .
Mode of Action
Indole derivatives are known to bind with high affinity to multiple receptors , which could suggest a similar mode of action for 6-Chloro-5-methylindoline.
Biochemical Pathways
Indole derivatives are known to have diverse biological activities , suggesting that they may affect multiple biochemical pathways.
Pharmacokinetics
It is known that the compound has a molecular weight of 16764 .
Result of Action
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Propriétés
IUPAC Name |
6-chloro-5-methyl-2,3-dihydro-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClN/c1-6-4-7-2-3-11-9(7)5-8(6)10/h4-5,11H,2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAMJLADJGLXVOJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1Cl)NCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90623383 | |
| Record name | 6-Chloro-5-methyl-2,3-dihydro-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90623383 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
162100-44-9 | |
| Record name | 6-Chloro-5-methyl-2,3-dihydro-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90623383 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-Chloropyrido[3,4-d]pyridazine](/img/structure/B70527.png)
![[4-(1-methyl-1H-pyrazol-3-yl)phenyl]methanol](/img/structure/B70528.png)

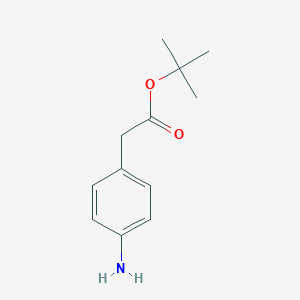
![2,3,5,6-1H,4H-Tetrahydro-8-isopropylquinolizino-[9,9am-1-gh]coumarin](/img/structure/B70535.png)
![2',4'-Dihydroxy[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B70536.png)

![Carbamic acid, [(1R)-1-(hydroxymethyl)-3-butenyl]-, 1,1-dimethylethyl ester](/img/structure/B70541.png)

